molecular formula C13H15NO3S B091736 (3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide CAS No. 16958-11-5

(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide

Cat. No. B091736
CAS RN: 16958-11-5
M. Wt: 265.33 g/mol
InChI Key: MMOKULXFFZJXIR-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, it has been evaluated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In biochemistry, it has been used as a tool to study the mechanism of action of various enzymes and proteins.

Mechanism Of Action

The mechanism of action of ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. It may also modulate the activity of neurotransmitters in the brain, leading to potential therapeutic effects for neurological disorders.

Biochemical And Physiological Effects

Studies have shown that ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also modulate the activity of neurotransmitters in the brain, leading to potential therapeutic effects for neurological disorders. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide is its potential as a therapeutic agent for various diseases. It has been shown to have anticancer, neuroprotective, antioxidant, and anti-inflammatory properties, which may be beneficial for a range of conditions. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer to cells or animals.

Future Directions

There are several future directions for research on ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further studies are needed to investigate the mechanism of action and efficacy of this compound in these conditions. Additionally, there is a need for more research on the safety and toxicity of ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide, particularly in animal models. Finally, there is a need for the development of more efficient synthesis methods for this compound, which could improve its yield and purity.

Synthesis Methods

The synthesis of ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide involves the reaction of 2-chloro-1-benzothiophene with morpholine in the presence of a base and a catalyst. The resulting product is then oxidized using hydrogen peroxide to obtain the final compound. The yield of the reaction is typically around 60-70%, and the purity can be improved through recrystallization.

properties

CAS RN

16958-11-5

Product Name

(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C13H15NO3S/c15-18(16)10-11(9-14-5-7-17-8-6-14)12-3-1-2-4-13(12)18/h1-4,9H,5-8,10H2/b11-9+

InChI Key

MMOKULXFFZJXIR-PKNBQFBNSA-N

Isomeric SMILES

C1COCCN1/C=C/2\CS(=O)(=O)C3=CC=CC=C23

SMILES

C1COCCN1C=C2CS(=O)(=O)C3=CC=CC=C23

Canonical SMILES

C1COCCN1C=C2CS(=O)(=O)C3=CC=CC=C23

synonyms

2,3-Dihydro-3-(morpholinomethylene)benzo[b]thiophene 1,1-dioxide

Origin of Product

United States

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